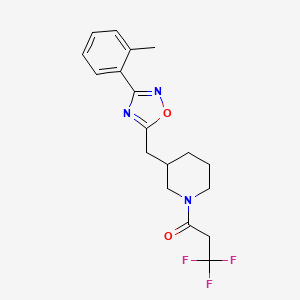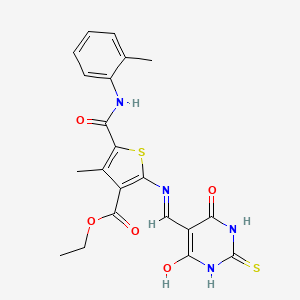
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms . Piperazines are important in medicinal chemistry due to their many pharmacological properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using spectroscopic techniques .Molecular Structure Analysis
The compound likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . Theoretical calculations such as DFT can be used to determine geometric parameters and spectroscopic data .Scientific Research Applications
5-HT7 Receptor Antagonists Research has identified compounds, including derivatives similar to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)isobutyramide, as potent 5-HT7 receptor antagonists. These compounds have been evaluated for their IC50 values, with most showing significant activity. The research suggests these derivatives, due to their structure and activity, could have applications in treating conditions related to 5-HT7 receptor interactions (Yoon et al., 2008).
PPARpan Agonists Synthesis A potent PPARpan agonist, 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, was synthesized efficiently. This compound demonstrates the potential of derivatives of this compound in the development of drugs targeting PPAR receptors, highlighting their utility in treating metabolic diseases (Guo et al., 2006).
HIV-1 Reverse Transcriptase Inhibitors Derivatives have been explored for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. The modifications in the aryl moiety of these compounds have led to enhanced potency, indicating the importance of the this compound structure in developing new antiviral agents (Romero et al., 1994).
Antimicrobial Activities Synthetic efforts have led to new 1,2,4-Triazole derivatives, including those related to this compound, displaying significant antimicrobial activities. These findings underscore the potential utility of such compounds in addressing microbial resistance and developing new antimicrobial agents (Bektaş et al., 2007).
Selective Serotonin 4 Receptor Agonists Research into benzamide derivatives, including structures similar to this compound, has indicated potential applications as selective serotonin 4 receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, highlighting their therapeutic potential in treating gastrointestinal disorders (Sonda et al., 2004).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system, which plays a crucial role in the regulation of various physiological processes, including smooth muscle contraction, cardiac output, and neurotransmitter release.
Mode of Action
The compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . It interacts with these targets, leading to a decrease in cell proliferation and an induction of apoptosis . Interestingly, the apoptotic induction is an α1-independent action .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. RNA-Seq analysis has identified six anti-apoptotic genes (Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1) that are involved in the apoptotic induction of the compound in BPH-1 . Among these, Bmi-1 was found to play a significant role .
Result of Action
In vitro, the compound exhibited significant cell viability inhibition and apoptotic induction in the BPH-1 cell line .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-15(2)18(22)19-9-4-14-26(23,24)21-12-10-20(11-13-21)16-5-7-17(25-3)8-6-16/h5-8,15H,4,9-14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFCKBQBGMGVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B2889397.png)

![3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2889400.png)

![N-(4-ethylphenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2889404.png)
![8-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2889405.png)
![2-Chloro-N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]acetamide](/img/structure/B2889408.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889411.png)

![5-(3-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2889414.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2889415.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2889419.png)
